molecular formula C22H40Cl2N2O2 B2828562 1-(4-METHYLPIPERAZIN-1-YL)-3-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]PROPAN-2-OL DIHYDROCHLORIDE CAS No. 1216723-82-8

1-(4-METHYLPIPERAZIN-1-YL)-3-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]PROPAN-2-OL DIHYDROCHLORIDE

Cat. No.: B2828562
CAS No.: 1216723-82-8
M. Wt: 435.47
InChI Key: HOVCWOYWAPCIKW-UHFFFAOYSA-N
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Description

1-(4-Methylpiperazin-1-yl)-3-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]propan-2-ol dihydrochloride is a high-purity chemical reagent intended for laboratory research purposes. This compound features a complex molecular structure incorporating a piperazine ring, which is a common pharmacophore in medicinal chemistry known to contribute to biological activity and molecular recognition. Piperazine-containing compounds are frequently investigated for their potential interactions with various biological targets, including central nervous system receptors and enzymes. The structural elements of this molecule suggest it may be of significant value in basic pharmacological research, including studies on receptor binding affinity, mechanism of action, and structure-activity relationships (SAR). Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a standard in analytical chemistry. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-3-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38N2O2.2ClH/c1-21(2,3)17-22(4,5)18-7-9-20(10-8-18)26-16-19(25)15-24-13-11-23(6)12-14-24;;/h7-10,19,25H,11-17H2,1-6H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVCWOYWAPCIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHYLPIPERAZIN-1-YL)-3-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]PROPAN-2-OL DIHYDROCHLORIDE typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.

    Attachment of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where the piperazine derivative reacts with 4-(2,4,4-trimethylpentan-2-yl)phenol.

    Formation of the Propanol Chain: The final step involves the reaction of the intermediate with epichlorohydrin to form the propanol chain.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHYLPIPERAZIN-1-YL)-3-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]PROPAN-2-OL DIHYDROCHLORIDE can undergo various chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

1-(4-METHYLPIPERAZIN-1-YL)-3-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]PROPAN-2-OL DIHYDROCHLORIDE has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases.

    Industry: Utilized in the development of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The compound exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, the compound reduces the heart’s workload and oxygen demand, making it effective in treating conditions like hypertension and angina.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the phenoxy ring, piperazine group, or propanol backbone. These modifications influence physicochemical properties, receptor affinity, and metabolic stability. Below is a detailed comparison:

Substituent Variations on the Phenoxy Group
Compound Name Phenoxy Substituent Key Properties/Effects Evidence Source
Target Compound 2,4,4-Trimethylpentan-2-yl High lipophilicity; potential prolonged half-life due to steric hindrance
1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride Adamantane Enhanced rigidity; may improve CNS penetration due to adamantane’s known blood-brain barrier affinity
1-(4-Chloro-3-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol hydrochloride 4-Chloro-3-methyl Electron-withdrawing Cl may increase metabolic stability; methyl group enhances lipophilicity
1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol 2-Chlorophenylsulfanyl Sulfur atom introduces potential for antioxidant activity or hepatotoxicity

Analysis :

  • The target compound’s 2,4,4-trimethylpentan-2-yl group offers high lipophilicity, which may improve tissue penetration but reduce solubility without salt formation.
  • Electron-withdrawing groups (e.g., chloro in ) may reduce oxidative metabolism, extending half-life, while sulfanyl () could confer radical-scavenging activity, as seen in thiol-containing antioxidants .
Modifications to the Piperazine Moiety
Compound Name Piperazine Substituent Biological Implications Evidence Source
Target Compound 4-Methyl Moderate basicity; improves solubility via protonation
1-(2-Allylphenoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol dihydrochloride 4-(2-Hydroxyethyl) Hydroxyethyl group may enhance water solubility and hydrogen bonding
1-[4-(4-Hydroxyphenyl)piperazin-1-yl]phenyl derivatives () 4-(4-Hydroxyphenyl) Introduces phenolic -OH, potentially increasing antioxidant or estrogenic activity

Analysis :

  • The 4-methyl group in the target compound balances lipophilicity and basicity, favoring salt formation for improved solubility. In contrast, 4-(2-hydroxyethyl) () increases polarity, which may reduce CNS penetration but enhance renal excretion .
  • 4-(4-Hydroxyphenyl) substitution () introduces a phenolic -OH group, a known pharmacophore in antioxidants (e.g., resveratrol) and selective serotonin receptor agonists .
Backbone and Functional Group Modifications
Compound Name Backbone/Functional Group Implications Evidence Source
Target Compound Propan-2-ol + dihydrochloride Salt formation enhances solubility; alcohol group permits hydrogen bonding
1-(4-Phenoxyphenyl)-3-[5-(aryl)-1,3,4-oxadiazol-2-yl]propan-1-ones () Oxadiazole ring Oxadiazole’s electron-deficient nature may enhance anti-inflammatory activity via COX-2 inhibition
Triazolone derivatives () Triazolone ring Potential antifungal or antiviral activity due to heterocycle’s affinity for microbial enzymes

Analysis :

  • The propan-2-ol backbone in the target compound supports hydrogen bonding with biological targets, while oxadiazole () or triazolone () rings introduce planar, aromatic systems that may improve binding to hydrophobic enzyme pockets .

Biological Activity

1-(4-Methylpiperazin-1-yl)-3-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]propan-2-ol dihydrochloride, often referred to as compound 16c in research literature, has garnered attention for its potential biological activities, particularly in cancer treatment. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine ring and a phenoxy group attached to a propanol backbone. Its molecular formula is C23H32N4O2C_{23}H_{32}N_4O_2 with a molecular weight of approximately 396.5 g/mol.

PropertyValue
Molecular FormulaC23H32N4O2
Molecular Weight396.5 g/mol
CAS NumberNot specified
Purity>95%

Research indicates that compound 16c acts as a dual inhibitor of malate dehydrogenase 1 (MDH1) and malate dehydrogenase 2 (MDH2). This dual inhibition is significant as it targets key metabolic pathways in cancer cells, potentially leading to reduced tumor growth and enhanced apoptosis.

Key Findings:

  • Kinetic Studies : Compound 16c was found to competitively inhibit both MDH1 and MDH2, disrupting the metabolic processes essential for cancer cell survival .
  • Inhibition of Mitochondrial Respiration : The compound demonstrated the ability to inhibit mitochondrial respiration, which is crucial for energy production in cancer cells .
  • HIF-1α Accumulation : It was observed that compound 16c inhibits hypoxia-induced accumulation of HIF-1α, a transcription factor that promotes tumor growth under low oxygen conditions .

Biological Activity

The biological activity of compound 16c has been evaluated through various assays:

  • In Vitro Studies :
    • Cell Lines : The efficacy of compound 16c was tested on several cancer cell lines, including HCT116 (colon cancer) and others.
    • Results : Significant reductions in cell viability were observed at micromolar concentrations, indicating potent anti-cancer properties.
  • In Vivo Studies :
    • Xenograft Models : In xenograft assays using HCT116 cells in mice, compound 16c showed substantial antitumor efficacy, suggesting its potential as a therapeutic agent against colorectal cancer .

Case Studies

Several studies have highlighted the effectiveness of compound 16c in targeting cancer metabolism:

  • In one study, researchers utilized xenograft models to demonstrate that treatment with compound 16c led to significant tumor shrinkage compared to control groups. The results indicated not only reduced tumor size but also improved survival rates among treated subjects .

Safety and Toxicology

While the biological activity of compound 16c is promising, safety profiles must be considered:

  • Toxicity Reports : Preliminary data suggest potential toxicity; therefore, further studies are required to establish safe dosage levels and identify any adverse effects associated with long-term use .

Q & A

Q. What are the common synthesis routes for 1-(4-methylpiperazin-1-yl)-3-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]propan-2-ol dihydrochloride?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including nucleophilic substitution and etherification. Key steps include:

  • Step 1: Alkylation of 4-(2,4,4-trimethylpentan-2-yl)phenol with epichlorohydrin to form the epoxide intermediate.
  • Step 2: Ring-opening of the epoxide with 1-methylpiperazine under basic conditions (e.g., NaOH in ethanol).
  • Step 3: Hydrochloride salt formation via acidification (e.g., HCl gas in dichloromethane).
    Critical parameters include temperature control (±5°C) to minimize side reactions and stoichiometric precision for high yield (>70%) .

Q. What analytical techniques are used to characterize the compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry of the phenoxy-propanol backbone and piperazine substitution. For example, δ 3.6–4.2 ppm (methine protons) and δ 2.3–2.7 ppm (piperazine methyl groups) .
  • X-ray Crystallography: SHELXL software () refines crystal structures to resolve stereochemical ambiguities.
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ expected within ±2 ppm error) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Contradictions (e.g., overlapping NMR signals or ambiguous NOE correlations) require:

  • 2D NMR (COSY, HSQC, HMBC): Maps proton-proton and carbon-proton connectivity to distinguish regioisomers.
  • X-ray Diffraction: Single-crystal analysis with SHELXL provides unambiguous bond lengths/angles (e.g., C-O bond in the propanol chain: ~1.42 Å) .
  • DFT Calculations: Compare experimental and computed ¹³C chemical shifts (RMSD < 2 ppm) to validate proposed structures .

Q. How can reaction conditions be optimized to improve yield and reduce by-products?

Methodological Answer: Use Design of Experiments (DoE) to systematically vary parameters:

  • Variables: Temperature (40–80°C), solvent polarity (ethanol vs. DMF), catalyst loading (0.5–2.0 eq).
  • Response Surface Methodology (RSM): Identifies optimal conditions (e.g., 65°C in ethanol with 1.2 eq K₂CO₃ increases yield by 25% and reduces dimerization by-products) .

Q. What computational approaches predict the compound’s reactivity or pharmacological interactions?

Methodological Answer:

  • Quantum Chemical Calculations (e.g., DFT): Simulate reaction pathways (e.g., epoxide ring-opening activation energy ~15 kcal/mol) to guide synthetic routes .
  • Molecular Docking (AutoDock Vina): Predict binding affinity to receptors (e.g., serotonin 5-HT₁A, Ki ~50 nM) using homology models built from PDB templates .

Q. What strategies ensure enantiomeric purity in asymmetric synthesis?

Methodological Answer:

  • Chiral Chromatography (HPLC with Chiralpak AD-H): Separates enantiomers (α > 1.2) and confirms ee > 98% .
  • Chiral Auxiliaries: Use (R)- or (S)-epichlorohydrin derivatives to control stereochemistry during epoxide formation .

Q. How can researchers assess the compound’s receptor binding specificity in pharmacological studies?

Methodological Answer:

  • Radioligand Binding Assays: Compete with [³H]-8-OH-DPAT (for 5-HT₁A) or [³H]-prazosin (for α₁-adrenergic receptors) to determine IC₅₀ values.
  • Functional Assays (cAMP/Gαq): Measure agonist/antagonist activity in transfected HEK293 cells (EC₅₀/IC₅₀ ± SEM) .

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